4-Methoxy-3'-methylbenzophenone
Overview
Description
4-Methoxy-3’-methylbenzophenone is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents . It is used in various applications due to its structural complexity and significant bioactivity .
Synthesis Analysis
An efficient method for the green synthesis of 4-methoxybenzophenone involves using benzoic acid as an acylating agent. This process is catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3’-methylbenzophenone can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . The details of the molecular geometry can also be determined by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-3’-methylbenzophenone can be complex. For instance, in a radical process, the initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added, indicating the consumption of this reagent upon addition onto styrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3’-methylbenzophenone include its molecular weight, which is 212.24 . It has a boiling point of 354-356 °C (lit.) and a melting point of 60-63 °C (lit.) .
Scientific Research Applications
Mass Spectrometry Studies
- Fragmentation Processes : A study by Grimshaw, Sell, and Haslett (1974) examined the mass spectra of methoxy and methyl derivatives of 2-methylbenzophenone, including 4-Methoxy-3'-methylbenzophenone. It highlighted the importance of fragmentation processes in the mass spectrometry of these compounds (Grimshaw, Sell, & Haslett, 1974).
Photodynamic Therapy
- Photosensitizers in Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups containing Schiff base, relevant for photodynamic therapy applications. This study underscores the potential of derivatives like this compound in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalysis
- DNA Three-Way Junctions as Chiral PhotoDNAzymes : Gaß, Gebhard, and Wagenknecht (2017) explored the use of DNA three-way junctions bearing 4-Methoxybenzophenone as photoDNAzymes for enantioselective photocatalysis, indicating potential applications in asymmetric synthesis and chiral reaction control (Gaß, Gebhard, & Wagenknecht, 2017).
Polymer Stabilization
- Stabilization of Polymers : Hodgeman (1979) investigated the stabilization of polystyrene using copolymerized 2-Hydroxy-4′-vinylbenzophenone, a derivative of this compound. This suggests applications in enhancing polymer durability and resistance to light-induced degradation (Hodgeman, 1979).
Antioxidant Activities
- Antioxidant Activities of Schiff Bases : Kaya, Erçağ, and Kaya (2018) synthesized Schiff base ligands derived from derivatives including 2-Hydroxy-4-methoxybenzophenone and tested them for in vitro antioxidant capacities. These findings point towards potential biomedical applications as antioxidants (Kaya, Erçağ, & Kaya, 2018).
Synthesis of Oligodeoxyribonucleotide
- Amino Protection in Nucleosides : Mishra and Misra (1986) explored the use of 3-Methoxy-4-phenoxybenzoyl group for protecting exocyclic amino groups in nucleosides, which has implications in the synthesis of oligodeoxyribonucleotides. This research shows the utility of derivatives like this compound in nucleic acid chemistry (Mishra & Misra, 1986).
Environmental Analysis
- Trace Analysis in Water Samples : Kawaguchi et al. (2006) developed a method for the determination of benzophenone and its derivatives, including this compound, in river water samples. This demonstrates the application in environmental monitoring and analysis (Kawaguchi et al., 2006).
Polymer Chemistry
- Soluble Polyimides : Rusanov et al. (2008) synthesized asymmetric aromatic diamines of the benzophenone series for the production of methyl-and methoxy-substituted aromatic polyimides. This research points to the role of this compound derivatives in advanced polymer synthesis and applications (Rusanov et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWWGQISMHXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499495 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-63-7 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene rings in 4-methoxy-3'-methylbenzophenone?
A1: The two benzene rings in this compound are not located within the same plane. Instead, they adopt a non-planar conformation, with the planes of the rings intersecting at an angle of 459.8 (1)°. [] This non-planar conformation is a crucial structural feature of the molecule.
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Yes, the crystal structure of this compound exhibits a significant short intermolecular π–π contact. [] This type of interaction occurs between the electron clouds of aromatic rings and contributes to the overall packing and stability of molecules within the crystal lattice.
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